

NVS-CECR2-1 chemical probe epigenetic signaling

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Compound Focus: Nvs-cecr2-1

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NVS-CECR2-1 Overview and Mechanism

NVS-CECR2-1 is a small-molecule inhibitor developed to target the bromodomain of **Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2)** [1] [2]. CECR2 is a subunit of chromatin remodeling complexes that uses its bromodomain to "read" acetylated lysine marks on histones and other proteins, thereby regulating gene expression [3] [4]. The probe was developed by the Structural Genomics Consortium (SGC) in collaboration with Novartis [1] [2].

Its primary mechanism is to compete with acetylated lysine residues, preventing CECR2 from binding to chromatin. This displacement disrupts the function of the CECR2-containing remodeling factor (CERF) complex, leading to altered chromatin accessibility and suppression of genes that promote cancer progression and metastasis [3] [4].

Quantitative Binding and Cellular Activity Data

The following table summarizes key quantitative data that establishes the high potency and selectivity of **NVS-CECR2-1**.

Parameter	Value	Experimental Method	Context / Ligand
In vitro binding affinity (KD)	80 nM [1] [2]	Isothermal Titration Calorimetry (ITC) [5]	CECR2 bromodomain
In vitro inhibitory activity (IC50)	47 nM [1] [2]	AlphaScreen competitive binding assay [5]	Tetra-acetylated H4 peptide (H4K5acK8acK12acK16ac) [5]
Cellular target engagement (Relative IC50)	~100-200 nM [5]	NanoBRET assay in U2OS cells [5]	Displacement of fluorescent ligand from CECR2 in cells
Cellular functional activity (EC50)	1 - 5 µM [1] [2] [5]	Chromatin fractionation / FRAP assays [1] [5]	Displacement of CECR2 from chromatin

| Cytotoxicity (IC50) (SW48 colon cancer cells) | Sub-micromolar [1] [2] | Cell viability (MTS) assay [1] [2] | Induction of apoptosis |

Key Experimental Protocols

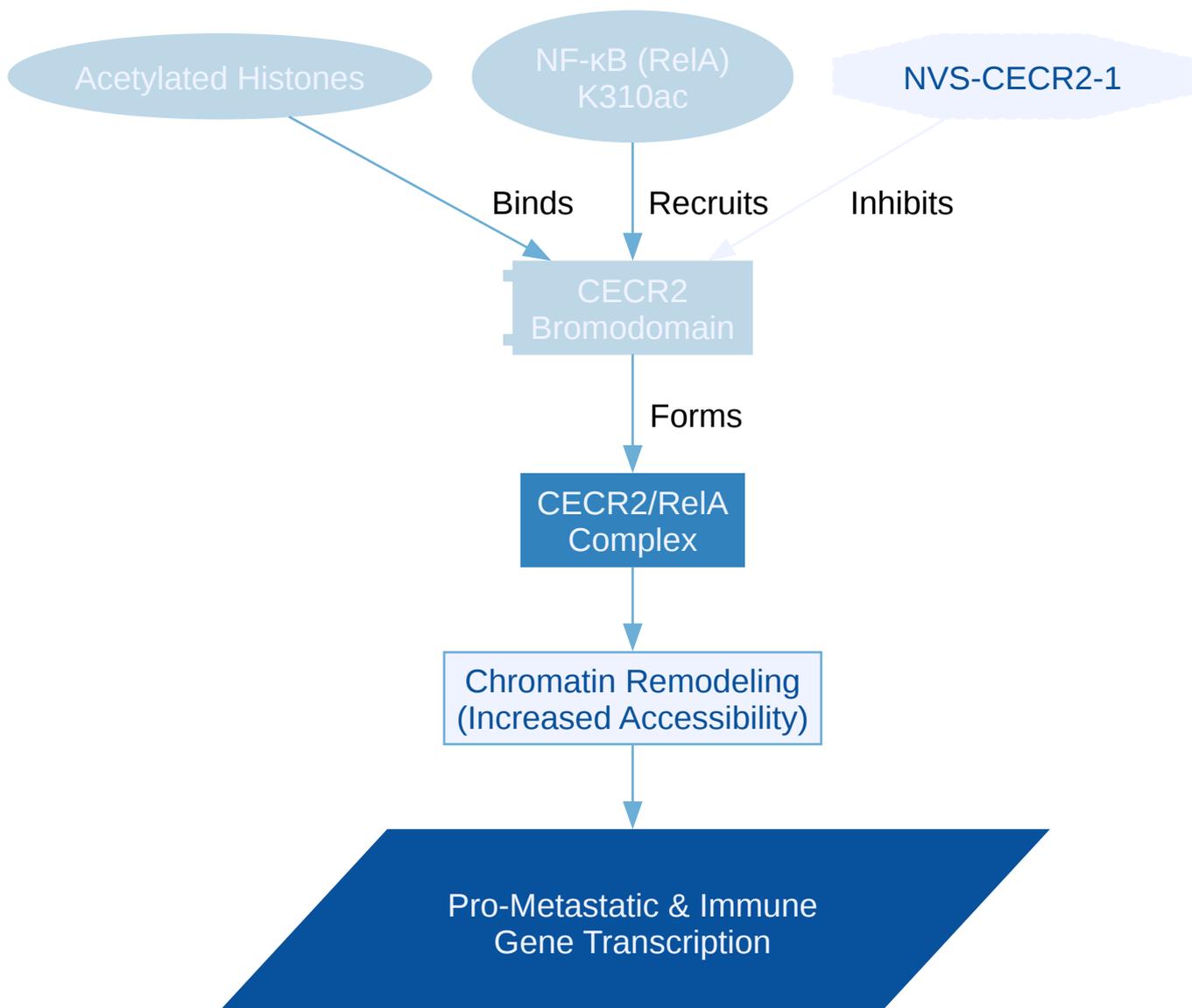
The potency and cellular efficacy of **NVS-CECR2-1** were established through several critical experiments.

- **Chromatin Fractionation:** This assay demonstrates that **NVS-CECR2-1** displaces CECR2 from chromatin within cells [1] [2]. Treated cells are lysed and fractionated into a chromatin-bound (insoluble) and a chromatin-unbound (soluble) fraction. The distribution of CECR2 across these fractions is analyzed by immunoblotting. Results show that **NVS-CECR2-1** (5-15 µM) causes a dose-dependent shift of CECR2 from the chromatin-bound to the chromatin-unbound fraction, confirming the inhibitor's functional cellular activity [1] [2].
- **Fluorescence Recovery After Photobleaching (FRAP):** This method visually confirms the inhibitor's effect on chromatin dynamics in live cells [5]. Cells expressing fluorescently tagged CECR2 are treated with **NVS-CECR2-1**. A region of the nucleus is photobleached, and the recovery of fluorescence, which indicates the mobility of CECR2 as it rebinds to chromatin, is measured. **NVS-CECR2-1** (1-5 µM) significantly slows the recovery rate, demonstrating that it impedes CECR2's binding to chromatin [5].
- **Cytotoxicity and Apoptosis Assays:** These experiments evaluate the anti-cancer potential of **NVS-CECR2-1** [1] [2]. A panel of human cancer cell lines is treated with increasing concentrations of the inhibitor, and cell viability is measured after several days (e.g., using MTS assay). The mode of cell

death is investigated by measuring markers of apoptosis. **NVS-CECR2-1** exhibits broad cytotoxicity, with particular potency against SW48 colon cancer cells (sub-micromolar IC50), primarily by inducing apoptosis [1] [2].

CECR2 Signaling in Cancer and Inhibitor Mechanism

NVS-CECR2-1 exerts its anti-cancer effects primarily by disrupting a critical pathway involving CECR2 and the transcription factor NF- κ B, which drives the expression of pro-metastatic and immunosuppressive genes [3] [4]. The following diagram illustrates this signaling axis and the point of inhibition.



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NVS-CECR2-1 inhibits the CECR2-NF- κ B signaling axis that drives pro-metastatic gene expression.

Therapeutic Potential and Research Applications

Research has highlighted the promising therapeutic potential of **NVS-CECR2-1**, particularly in targeting cancer metastasis.

- **CECR2's Role in Metastasis:** CECR2 is upregulated in breast cancer metastases and is associated with worse metastasis-free survival [4]. It forms a complex with the acetylated NF- κ B subunit RelA (at K310) to open chromatin and activate genes that promote metastasis (e.g., TNC, MMP2) and immunosuppression (e.g., CSF1, CXCL1), leading to M2 macrophage polarization [4].
- **In Vivo Validation:** Depletion of CECR2 or its pharmacological inhibition with **NVS-CECR2-1** significantly impeded breast cancer metastasis in immunocompetent mouse models, underscoring its role in modulating the tumor immune microenvironment [4].
- **Broad Cytotoxic Activity:** **NVS-CECR2-1** exhibits cytotoxic activity against a wide panel of human cancer cell lines (e.g., colon, lung, cervix, bone), with effects mediated both by **on-target CECR2 inhibition** and **CECR2-independent mechanisms** [1] [2].

Key Takeaways for Researchers

- **A Validated Chemical Probe:** **NVS-CECR2-1** is a high-quality tool for probing CECR2 biology, with well-characterized in vitro and cellular activity [1] [5].
- **Mechanism Beyond Histone Binding:** It disrupts a critical non-histone protein interaction between CECR2 and acetylated RelA, a key node in inflammatory and metastatic signaling [3] [4].
- **Promising Anticancer Agent:** Its efficacy in killing cancer cells and blocking metastasis in models, especially by altering the immune microenvironment, nominates CECR2 as a attractive therapeutic target [1] [4].

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